Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate structure
83345-46-4 structure
Product Name:(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
كاس عدد:83345-46-4
وسط:C14H21NO4
ميغاواط:267.32084441185
MDL:MFCD00270225
CID:706817
PubChem ID:15934817
Update Time:2025-10-11

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
    • Boc-Tyrosinol
    • N-(tert-butyloxycarbonyl)-L-tyrosinol
    • R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
    • BOC-L-TYR-OL
    • Boc-Tyr-ol
    • (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • Boc-L-Tyrosinol, 97%
    • S10450
    • tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
    • KMVXZPOLHFZPKW-NSHDSACASA-N
    • M06284
    • CS-0154485
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • SCHEMBL6479218
    • DB-022969
    • N-alpha-t-Butyloxycarbonyl-L-tyrosinol
    • 220237-31-0
    • Boc-L-Tyrosinol, AldrichCPR
    • J-017002
    • 282100-80-5
    • Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 83345-46-4
    • MFCD00270225
    • DTXSID90579831
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • AS-54479
    • AKOS030212274
    • Boc-L-Tyrosinol
    • EN300-7365621
    • (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • MDL: MFCD00270225
    • نواة داخلي: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
    • مفتاح Inchi: KMVXZPOLHFZPKW-UHFFFAOYSA-N
    • ابتسامات: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C

حساب السمة

  • نوعية دقيقة: 267.14705815g/mol
  • النظائر كتلة واحدة: 267.14705815g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 3
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 19
  • تدوير ملزمة العد: 6
  • تعقيدات: 280
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 78.8
  • إكسلوغ 3: 1.9

الخصائص التجريبية

  • كثيف: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 120 ºC
  • الذوبان: 微溶 (4.3 g/L) (25 ºC),
  • بسا: 78.79000
  • لوغب: 2.21120

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KK443-5g
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
83345-46-4 97%
5g
263.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KK443-1g
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
83345-46-4 97%
1g
79.0CNY 2021-07-15
abcr
AB165386-5 g
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; .
83345-46-4
5g
€103.80 2022-06-11
abcr
AB165386-25 g
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; .
83345-46-4
25g
€185.30 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B92570-25g
Boc-L-Tyr-ol
83345-46-4 97%
25g
¥774.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B92570-5g
Boc-L-Tyr-ol
83345-46-4 97%
5g
¥215.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B92570-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
¥71.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B92570-10g
Boc-L-Tyr-ol
83345-46-4 97%
10g
¥337.0 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225125-10g
Boc-L-Tyr-ol
83345-46-4 97%
10g
¥468.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225125-25g
Boc-L-Tyr-ol
83345-46-4 97%
25g
¥872.00 2024-07-28

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
المراجع
Chiral recyclable fluorous disulfonamide ligand for catalytic enantioselective cyclopropanation of allylic alcohols
Kawashima, Yuya; et al, Tetrahedron, 2015, 71(45), 8585-8592

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid Solvents: Water
المراجع
Inhibitor Complexes of the Pseudomonas Serine-Carboxyl Proteinase
Wlodawer, Alexander; et al, Biochemistry, 2001, 40(51), 15602-15611

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
New thiazole carboxamides as potent inhibitors of Akt kinases
Chang, Shaohua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1208-1212

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
المراجع
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
المراجع
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 7 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ;  pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
المراجع
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
المراجع
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
المراجع
Catalytic enantioselective cyclopropanation of allylic alcohols using recyclable fluorous disulfonamide ligand
Miura, Tsuyoshi; et al, Tetrahedron Letters, 2008, 49(40), 5813-5815

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
المراجع
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  72 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5
1.4 Solvents: Ethyl acetate
المراجع
S-Acyl-2-Thioethyl Aryl Phosphotriester Derivatives of AZT: Synthesis, Antiviral Activity, and Stability Study
Peyrottes, Suzanne; et al, Journal of Medicinal Chemistry, 2003, 46(5), 782-793

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ;  30 min, 25 °C
المراجع
Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for the Production of Aureusimine Pyrazinones
Wilson, Daniel J.; et al, Biochemistry, 2013, 52(5), 926-937

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
المراجع
Synthesis of (S,S)-isodityrosinol in a fully differentiated form via Diels-Alder methodology
Feng, Xianqi; et al, Journal of Organic Chemistry, 1992, 57(22), 5811-12

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
المراجع
Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis
Momose, Isao; et al, Journal of Antibiotics, 2001, 54(12), 1004-1012

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
المراجع
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
2.2 Reagents: Water
المراجع
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -72 °C; -72 °C → reflux; 20 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  19 h, 70 °C
3.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
المراجع
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Thionyl chloride ;  -10 °C; 48 h, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
3.2 Reagents: Water
المراجع
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products

الموردين الموصى بهم
Essenoi Fine Chemical Co., Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Hongxiang Biomedical Technology Co., Ltd.